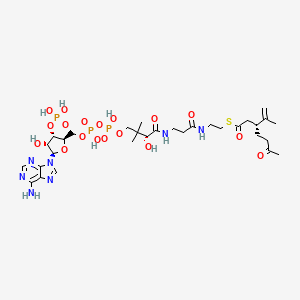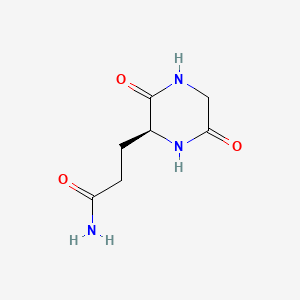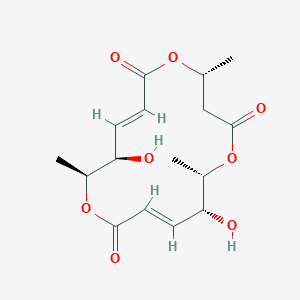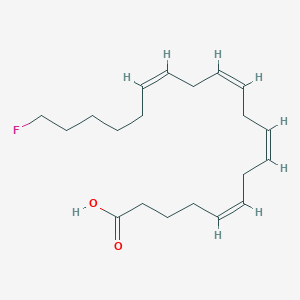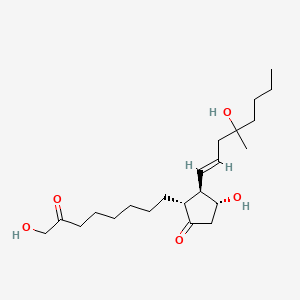
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Formation of the dione structure through aldol condensation reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of dione to diol using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, diols.
Substitution Products: Halides, ethers.
Scientific Research Applications
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Prostaglandins: Similar in structure and biological activity.
Steroids: Share common functional groups and synthetic routes.
Terpenoids: Exhibit similar chemical reactivity and applications.
Uniqueness
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities.
Properties
CAS No. |
74159-84-5 |
|---|---|
Molecular Formula |
C22H38O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one |
InChI |
InChI=1S/C22H38O5/c1-3-4-13-22(2,27)14-9-12-19-18(20(25)15-21(19)26)11-8-6-5-7-10-17(24)16-23/h9,12,18-19,21,23,26-27H,3-8,10-11,13-16H2,1-2H3/b12-9+/t18-,19-,21-,22?/m1/s1 |
InChI Key |
KZRFFIVMBRBAAB-CFZYSXGVSA-N |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)CO)O)O |
SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O |
Synonyms |
11 alpha, 16 alpha, beta-dihydroxy-1,9-dioxo-1-hydroxymethyl-16-methyl-13-trans-prostene CL 115,574 CL 115574 CL-115574 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


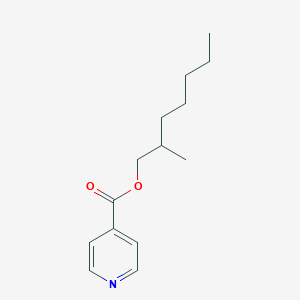
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)
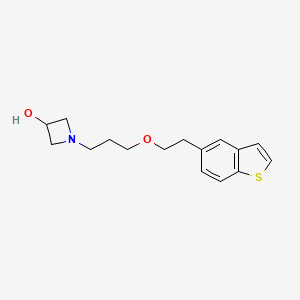




![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
